molecular formula C17H17N3O3S B4501441 N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

Cat. No.: B4501441
M. Wt: 343.4 g/mol
InChI Key: UIWFQWFCTKJFFD-UHFFFAOYSA-N
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Description

Structure and Key Features The compound N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide (molecular formula: C₁₇H₁₇N₃O₃S) features a benzimidazole core substituted at position 2 with a tetrahydrofuran (THF) ring and at position 5 with a benzenesulfonamide group.

Synthesis
Synthesis typically involves multi-step processes:

Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives.

Introduction of the THF substituent through alkylation or cyclization reactions.

Sulfonylation at position 5 using benzenesulfonyl chloride under controlled conditions .

  • Enzyme inhibition (e.g., kinases, carbonic anhydrases) due to the sulfonamide group.
  • Antimicrobial or anti-inflammatory activity, inferred from related benzimidazole derivatives .

Properties

IUPAC Name

N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-24(22,13-5-2-1-3-6-13)20-12-8-9-14-15(11-12)19-17(18-14)16-7-4-10-23-16/h1-3,5-6,8-9,11,16,20H,4,7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWFQWFCTKJFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves a multi-step process One common method starts with the preparation of the benzimidazole core, which is then functionalized with a tetrahydrofuran ringThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzenesulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound inhibits carbonic anhydrase IX, an enzyme overexpressed in many tumors. This inhibition disrupts the pH regulation within cancer cells, leading to cell death. Additionally, the compound can bind to bacterial enzymes, inhibiting their function and thus exhibiting antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Benzimidazole Substituent Attached Group Key Functional Groups Reported/Predicted Activities
Target Compound C₁₇H₁₇N₃O₃S 2-Tetrahydrofuran-2-yl Benzenesulfonamide Sulfonamide, ether Enzyme inhibition, antimicrobial*
4-Chloro-N-[2-(THF-2-yl)-1H-benzimidazol-5-yl]benzamide C₁₈H₁₆ClN₃O₂ 2-THF-2-yl 4-Chlorobenzamide Amide, ether Protein-ligand interactions*
4-Bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide C₁₅H₁₄BrN₃O₃S 2-Methoxymethyl 4-Bromobenzenesulfonamide Sulfonamide, ether Antibacterial, anti-inflammatory
4-Methoxy-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]benzenesulfonamide C₁₉H₁₆N₄O₃S 2-Pyridin-4-yl 4-Methoxybenzenesulfonamide Sulfonamide, pyridine High binding affinity to carbonic anhydrase
N-[2-(1,3-Benzodioxepine-7-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide C₂₁H₂₁N₃O₃ 2-THF-2-yl Benzodioxepine-carboxamide Amide, benzodioxepine Anti-inflammatory, analgesic*

Key Observations:

Substituent Effects on Bioactivity: Sulfonamide vs. THF vs.

Halogen and Methoxy Modifications :

  • 4-Bromo substituent () increases lipophilicity, improving membrane permeability for antibacterial activity.
  • 4-Methoxy group () enhances solubility and binding to hydrophilic enzyme active sites .

Complex Heterocycles :

  • The benzodioxepine-carboxamide analog () demonstrates how extended ring systems (e.g., benzodioxepine) may improve metabolic stability or receptor affinity in anti-inflammatory applications .

Biological Activity

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Molecular Formula : C17H15Cl2N3O3S
  • Molecular Weight : 412.3 g/mol
  • IUPAC Name : 2,5-dichloro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzenesulfonamide

The presence of a benzimidazole ring and a tetrahydrofuran moiety contributes to its unique biological properties. Compounds with similar structures are known for their interactions with biological targets such as DNA and proteins involved in cell proliferation.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors. This interaction can alter their activity, leading to various biological effects, such as:

  • Antiproliferative Effects : The compound has shown potential in inhibiting cell proliferation in cancer cell lines.
  • Pro-apoptotic Activity : It may induce apoptosis in malignant cells by affecting tubulin dynamics and disrupting mitotic processes.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives containing benzimidazole rings can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (HCC827) cells.

CompoundCell LineIC50 (µM)Mechanism of Action
5dMDA-MB-23113 - 20Microtubule destabilization
9HCC8276.26G2/M cell cycle arrest
15NCI-H3586.48Apoptosis induction

In a comparative study, it was found that compounds with methyl substitutions on the benzimidazole ring exhibited enhanced antiproliferative effects compared to their unmethylated counterparts .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Certain derivatives have demonstrated significant antibacterial activity against various pathogens, indicating potential therapeutic applications in treating infections.

Case Studies

  • Study on Antiproliferative Activity : A study evaluated the effects of benzimidazole derivatives on MDA-MB-231 cells. The results indicated that the tested compounds inhibited tubulin polymerization, leading to mitotic blockage and subsequent apoptosis .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results showed promising activity, suggesting potential applications in antibiotic development .

Q & A

Q. What are the optimal synthetic routes for N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide, and how can purity be maximized?

  • Methodological Answer :
    Synthesis typically involves coupling a tetrahydrofuran-substituted benzimidazole precursor with benzenesulfonamide under nucleophilic aromatic substitution conditions. Key steps include:
    • Precursor Preparation : Reacting 5-nitro-1H-benzimidazole with tetrahydrofuran derivatives (e.g., 2-bromotetrahydrofuran) under basic conditions.
    • Sulfonylation : Introducing the benzenesulfonamide group via Pd-catalyzed cross-coupling or direct sulfonation .
    • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC (chloroform:methanol, 7:3) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer :
    Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals:
    • Planar Benzene Ring : The benzimidazole core adopts near-planarity, while the tetrahydrofuran group introduces a twisted conformation.
    • Hydrogen Bonding : Intermolecular N–H⋯O bonds between the sulfonamide oxygen and benzimidazole NH form zigzag chains (bond length: ~2.8 Å, angle: ~160°) .
    • Van der Waals Interactions : Stabilize the packing of tetrahydrofuran and benzene moieties .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
    • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .

Advanced Research Questions

Q. How can surface plasmon resonance (SPR) elucidate its interaction with biological targets?

  • Methodological Answer :
    SPR assays immobilize target proteins (e.g., HDAC2 or COX-2) on a sensor chip. Key parameters include:
    • Binding Kinetics : Measure association/dissociation rates (kₐ, k_d) at varying compound concentrations (1–100 µM).
    • Affinity Calculation : Derive equilibrium dissociation constants (K_D) using steady-state or kinetic analysis.
    • Control Experiments : Compare with known inhibitors (e.g., SAHA for HDACs) to validate specificity .

Q. What computational strategies predict binding modes and thermodynamic stability?

  • Methodological Answer :
    • Molecular Docking : Use AutoDock Vina to model interactions with HDACs or COX-2. Prioritize poses with sulfonamide oxygen forming hydrogen bonds to catalytic residues (e.g., Zn²⁺ in HDACs) .
    • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Optimize geometry at the B3LYP/6-31G* level .
    • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess complex stability .

Q. How can synthetic by-products or isomerism be resolved, and what analytical techniques are critical?

  • Methodological Answer :
    • Isomer Separation : Use preparative HPLC (C18 column, acetonitrile/water gradient) to resolve regioisomers (e.g., 5- vs. 6-sulfonamide substitution) .
    • By-Product Analysis : Characterize impurities via LC-MS/MS and ¹H/¹³C NMR. For example, over-sulfonation products show distinct δ 7.8–8.2 ppm aromatic shifts .
    • Crystallographic Validation : SC-XRD distinguishes isomers via differences in dihedral angles (e.g., tetrahydrofuran vs. benzimidazole torsion angles) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across structural analogs?

  • Methodological Answer :
    • Structural Comparison : Overlay crystal structures of analogs (e.g., trifluoromethyl vs. methyl substituents) to assess steric/electronic effects .
    • Assay Standardization : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum concentration) .
    • Meta-Analysis : Apply QSAR models to correlate substituent electronegativity with activity trends (e.g., electron-withdrawing groups enhance HDAC inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

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